(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
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Properties
IUPAC Name |
(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-15(27)16-7-9-17(10-8-16)22-12-11-19(28-22)13-18(14-24)23-25-20-5-3-4-6-21(20)26(23)2/h3-13H,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNGUJRDUFAKT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a furan ring, an acetylphenyl group, and a benzimidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Furan, Benzimidazole |
Biological Activity Overview
Research indicates that compounds containing benzimidazole and furan moieties often exhibit significant biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in Frontiers in Pharmacology demonstrated that benzimidazole derivatives exhibited cytotoxic effects on breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that similar furan-containing compounds can inhibit both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | Staphylococcus aureus | 10 µg/mL |
| Furan Derivative B | Escherichia coli | 15 µg/mL |
The proposed mechanisms by which this compound exerts its biological effects include:
1. Enzyme Inhibition
Compounds with a benzimidazole core often interact with enzymes involved in cell signaling pathways, leading to altered cellular responses. For example, they may inhibit topoisomerases or kinases that are crucial for cancer cell proliferation.
2. Interaction with DNA
The furan moiety can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
